molecular formula C26H30N2O2 B11224206 2'-benzyl-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11224206
M. Wt: 402.5 g/mol
InChI Key: BOSSERKFFLBDSO-UHFFFAOYSA-N
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Description

2’-Benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage between a cyclopentane ring and an isoquinoline moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Spirocyclization: The spiro linkage is introduced by reacting the isoquinoline derivative with a cyclopentanone derivative in the presence of a base, such as sodium hydride, to form the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and spirocyclization steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the benzyl group using reagents like sodium hydride and alkyl halides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various alkyl or aryl groups on the benzyl moiety.

Scientific Research Applications

2’-Benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

    Material Science: Its spirocyclic structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 2’-benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2’-Benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-Cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: Lacks the benzyl group, affecting its chemical properties and reactivity.

Uniqueness

The presence of both the benzyl and cyclopentyl groups in 2’-benzyl-N-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide contributes to its unique chemical properties, such as increased lipophilicity and potential for diverse chemical modifications. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-benzyl-N-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H30N2O2/c29-24(27-20-12-4-5-13-20)23-21-14-6-7-15-22(21)25(30)28(26(23)16-8-9-17-26)18-19-10-2-1-3-11-19/h1-3,6-7,10-11,14-15,20,23H,4-5,8-9,12-13,16-18H2,(H,27,29)

InChI Key

BOSSERKFFLBDSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

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